Oligomycin A
Overview
Description
Oligomycin A is a macrolide antibiotic initially produced by several species of Streptomyces . It inhibits mitochondrial F1F0 ATP synthase, binding the F0 subunit, inhibiting ATP synthesis . It is used in oxidative phosphorylation research to prevent state 3 (phosphorylating) respiration .
Synthesis Analysis
The structure of Oligomycin A was confirmed by spectroscopic and chemical evaluations . Some crystallographic data cast doubt on the originally adopted structure of the side 2-hydroxypropyl moiety of this antibiotic . It was suggested that the side chain of the oligomycin is enol-related (2-hydroxy-1-propenyl) .
Molecular Structure Analysis
The molecular formula of Oligomycin A is C45H74O11 . The structure of Oligomycin A has been evaluated by NMR–electrospray ionization (ESI) mass spectrometry and by investigation and comparison of its chemical degradation products with those derived from oligomycin B .
Chemical Reactions Analysis
Oligomycin A interacts with hydroxylamine yielding six-membered nitrone annelated with the antibiotic at the positions 3,4,5,6,7 . The reaction with 1-iodide in pyridine led to pyrazolo[1,5-a]pyridine conjugated with the antibiotic at the positions 2 and 3 (product of addition to the C2–C3 double bond followed by spontaneous oxidation) .
Physical And Chemical Properties Analysis
Oligomycin A has a molar mass of 791.062 g/mol . Its density is 1.1±0.1 g/cm3, boiling point is 886.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Antifungal and Anti-Pathogenic Agent
- Suppression of Wheat Blast Disease : Oligomycin A exhibits biological activities against microorganisms like fungi. It was found effective in inhibiting the growth of the wheat blast fungus, Magnaporthe oryzae Triticum (MoT), crucial in preventing wheat blast disease in crops (Chakraborty et al., 2020).
Cancer Research
- Antitumor Applications : Oligomycin A's derivatives showed increased activity against certain cancer cell lines, including breast cancer and lung carcinoma, suggesting its potential as a basis for developing new antitumor agents (Omelchuk et al., 2021).
- Selective Toxicity to Tumor Cells : Intriguingly, oligomycin has been observed to have opposite effects at low concentrations on normal and tumor cells, indicating its role in apoptosis and potential in cancer therapy (Korystov et al., 2003).
Biochemical Research
- Inhibition of Mitochondrial ATP Synthase : Oligomycin A is known for inhibiting mitochondrial ATP synthase, impacting ATP synthesis and energy formation in cells, particularly in organs with high energy demands like the heart (Chui et al., 2011).
- Mitochondrial Permeability Transition : It has been found to strengthen the effect of cyclosporin A on mitochondrial permeability transition, indicating its role in biochemical pathways related to cellular energy and survival (Chávez et al., 2005).
Neurological Research
- Modeling Brain Ischemia : Oligomycin A has been used to simulate "chemical hypoxia" in neuronal cell lines, providing insights into ischemic brain injury and related phenomena, valuable for drug-screening and understanding neuropathopathies (Zarros et al., 2015).
Drug Development
- Targeted Drug Delivery System : Its encapsulationin nanoparticles for targeted drug delivery systems has been explored. For instance, oligomycin-loaded folate-conjugated chitosan nanoparticles have been developed for targeted leukemia therapy, addressing challenges like non-specific targeting and hydrophobicity (Zu et al., 2011).
Antibiotic and Biotechnology
- Enhancement of Avermectin Production : The inactivation of certain genes involved in oligomycin biosynthesis has been found to enhance the production of avermectin, another important antibiotic, in Streptomyces avermitilis (Yu et al., 2012).
- Biosynthesis Studies : Oligomycin's biosynthesis pathway provides insights for biotechnological applications, particularly in the field of antibiotic production (Wei et al., 2006).
Environmental and Sensor Technologies
- Use in Explosive Sensors : Modified electrodes with oligomycin-inhibited mitochondria have been employed for the electrochemical sensing of nitroaromatics, demonstrating its utility in the development of self-powered explosive sensors (Germain et al., 2008).
Fundamental Research on Cellular Processes
- Study of Cellular Responses : Oligomycin A's impact on mitochondrial processes and cellular responses, such as inducing proton uncoupling, provides essential insights into cell biology and mitochondrial function (Hearne et al., 2020).
Safety And Hazards
Oligomycin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-WMBHJXFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.